2-(2-Phenylethanehydrazonoyl)pyridine
Description
Properties
IUPAC Name |
(Z)-(2-phenyl-1-pyridin-2-ylethylidene)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-16-13(12-8-4-5-9-15-12)10-11-6-2-1-3-7-11/h1-9H,10,14H2/b16-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCSTWRRKJPFT-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NN)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/N)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Phenylethanehydrazonoyl)pyridine typically involves the condensation of 2-pyridinecarboxaldehyde with phenylhydrazine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(2-Phenylethanehydrazonoyl)pyridine undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Phenylethanehydrazonoyl)pyridine is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Phenylethanehydrazonoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-(2-Phenylethanehydrazonoyl)pyridine can be compared with other similar compounds, such as:
2-(2-Phenylethyl)pyridine: This compound has a similar structure but lacks the hydrazone functional group, resulting in different chemical properties and reactivity.
2-(2-Phenylethyl)hydrazine: This compound contains a hydrazine group instead of a hydrazone group, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific hydrazone functional group, which imparts distinct chemical and biological properties .
Biological Activity
2-(2-Phenylethanehydrazonoyl)pyridine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The synthesis of this compound typically involves the condensation of 2-pyridinecarboxaldehyde with phenylhydrazine under acidic conditions. The resulting compound features a hydrazone functional group, which is crucial for its biological interactions.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Utilizing sodium borohydride or lithium aluminum hydride.
- Nucleophilic Substitution: The pyridine ring can be substituted with different functional groups, influencing its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways that are critical in various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Potential: Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, derivatives have been tested for cytotoxicity against human liver and colon cancer cells, demonstrating selective activity with a favorable safety profile .
- Enzyme Inhibition: The compound's structure allows it to interact with various enzymes, potentially leading to inhibition which is beneficial in therapeutic contexts .
Case Studies
- Antiproliferative Activity: A study evaluating the antiproliferative effects of synthesized pyridinethione derivatives highlighted the potential of similar compounds in targeting specific cancer cell types while minimizing toxicity to normal cells .
- Comparative Analysis: Research comparing this compound with structurally similar compounds revealed distinct biological activities attributed to the hydrazone functional group. This uniqueness enhances its application in drug development .
Data Table: Biological Activities Comparison
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Interaction |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-(2-Phenylethyl)pyridine | Moderate | Limited | No |
| 2-(2-Phenylethyl)hydrazine | No | Yes | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
